

# An In-depth Technical Guide to AS2863619: A Dual CDK8/CDK19 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | AS2863619 free base |           |
| Cat. No.:            | B10818494           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

AS2863619 is a potent and orally active dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This small molecule has garnered significant interest for its immunomodulatory properties, specifically its ability to induce the expression of the transcription factor Forkhead box P3 (Foxp3). This induction effectively converts conventional T cells (Tconv) into regulatory T cells (Tregs), highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions. This technical guide provides a comprehensive overview of AS2863619, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

### Introduction

Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) are components of the Mediator complex, a crucial transcriptional co-regulator. Unlike other CDKs involved in cell cycle progression, CDK8 and CDK19 play a pivotal role in signal-dependent gene expression. Their aberrant activity has been implicated in various diseases, including cancer and inflammatory disorders. AS2863619 has emerged as a selective inhibitor of both CDK8 and CDK19, offering a novel therapeutic strategy for diseases driven by immune dysregulation.

# **Mechanism of Action**







AS2863619 exerts its immunomodulatory effects by inhibiting the kinase activity of CDK8 and CDK19. This inhibition leads to the enhanced activation of Signal Transducer and Activator of Transcription 5 (STAT5). Specifically, AS2863619 treatment suppresses the serine phosphorylation of STAT5, which in turn promotes its tyrosine phosphorylation and nuclear retention. Activated STAT5 then binds to the promoter and enhancer regions of the FOXP3 gene, a master regulator of Treg cell development and function. The resulting upregulation of Foxp3 expression drives the conversion of conventional T cells, including na $\ddot{v}$ , effector, and memory T cells, into functional regulatory T cells. This process is independent of TGF- $\beta$ , a cytokine commonly used to induce Tregs in vitro.[1]





Click to download full resolution via product page

Caption: Mechanism of action of AS2863619.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for AS2863619 based on available preclinical studies.

Table 1: In Vitro Potency of AS2863619

| Target | Assay Type             | IC50 (nM) | Reference |
|--------|------------------------|-----------|-----------|
| CDK8   | Cell-free kinase assay | 0.61      | [2][3][4] |
| CDK19  | Cell-free kinase assay | 4.28      | [2]       |

Table 2: In Vitro Efficacy of AS2863619

| Effect          | Cell Type                    | EC50 (nM) | Reference |
|-----------------|------------------------------|-----------|-----------|
| Foxp3 Induction | Conventional T cells (Tconv) | 32.5      |           |

Table 3: In Vivo Efficacy of AS2863619

| Animal Model                                       | Dosing Regimen                                         | Key Findings                                                                                                    | Reference |
|----------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Mouse Model of Skin<br>Contact<br>Hypersensitivity | 30 mg/kg, oral<br>administration, daily<br>for 2 weeks | Dampened secondary<br>response, reduced<br>infiltration of<br>inflammatory cells,<br>decreased IFN-y+<br>cells. |           |
| DO11.10 TCR<br>Transgenic Mice                     | 30 mg/kg, oral administration                          | Generated antigen-<br>specific Foxp3+ T<br>cells.                                                               |           |

# **Experimental Protocols**



This section provides detailed methodologies for key experiments relevant to the evaluation of AS2863619.

# In Vitro Foxp3 Induction in T cells

This protocol describes how to assess the ability of AS2863619 to induce Foxp3 expression in primary T cells.

#### Materials:

- Murine or human CD4+ or CD8+ conventional T cells (Tconv)
- AS2863619
- Anti-CD3/CD28 antibody-coated beads
- Recombinant human or murine IL-2
- FACS buffer (PBS with 2% FBS)
- Foxp3 Staining Buffer Set (e.g., from eBioscience)
- Fluorochrome-conjugated antibodies against CD4, CD8, and Foxp3

#### Procedure:

- Isolate naïve CD4+ or CD8+ Tconv cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
- Plate the isolated T cells at a density of 1 x 10<sup>6</sup> cells/mL in a 96-well plate.
- Prepare a stock solution of AS2863619 in DMSO and create a serial dilution in complete RPMI medium.
- Add AS2863619 to the cells at the desired final concentrations (e.g., 1 μM). Include a vehicle control (DMSO).
- Stimulate the T cells with anti-CD3/CD28 antibody-coated beads at a bead-to-cell ratio of 1:1.



- Add recombinant IL-2 to the culture at a final concentration of 100 U/mL.
- Incubate the cells for 22-72 hours at 37°C in a 5% CO2 incubator.
- · Harvest the cells and wash with FACS buffer.
- Perform surface staining for CD4 or CD8.
- Fix and permeabilize the cells using a Foxp3 Staining Buffer Set according to the manufacturer's instructions.
- Perform intracellular staining for Foxp3.
- Analyze the percentage of Foxp3-expressing cells within the CD4+ or CD8+ T cell population by flow cytometry.

# **Western Blot for STAT5 Phosphorylation**

This protocol details the detection of changes in STAT5 phosphorylation in response to AS2863619 treatment.

#### Materials:

- Mouse CD4+ T cells
- AS2863619 (1 μM)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694), Rabbit anti-STAT5
- HRP-conjugated goat anti-rabbit secondary antibody
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane



· Chemiluminescent substrate

#### Procedure:

- Culture mouse CD4+ T cells as described in the Foxp3 induction protocol.
- Treat the cells with 1 μM AS2863619 or vehicle (DMSO) for 22 hours.
- Harvest and lyse the cells in ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.
- Quantify the band intensities to determine the relative change in STAT5 phosphorylation.

# **Mouse Model of Skin Contact Hypersensitivity**

This protocol outlines an in vivo model to assess the efficacy of AS2863619 in a T-cell-mediated inflammatory response.

#### Materials:

- BALB/c mice
- AS2863619 (30 mg/kg)



- 2,4-dinitrofluorobenzene (DNFB)
- Acetone and olive oil (4:1) as a vehicle for DNFB
- Vehicle for oral administration of AS2863619 (e.g., 0.5% methylcellulose)

#### Procedure:

- Sensitization Phase: On day 0, sensitize the mice by applying 25  $\mu$ L of 0.5% DNFB in acetone/olive oil to the shaved abdomen.
- Treatment: Begin daily oral administration of 30 mg/kg AS2863619 or vehicle, starting from the day of sensitization and continuing for 14 days.
- Elicitation Phase: On day 5, challenge the mice by applying 10  $\mu$ L of 0.2% DNFB to both sides of one ear. Apply the vehicle to the contralateral ear as a control.
- Measurement: Measure the ear thickness of both ears using a digital micrometer before the challenge and at 24, 48, and 72 hours post-challenge. The change in ear thickness is an indicator of the inflammatory response.
- Histological Analysis: At the end of the experiment, euthanize the mice and collect the ear tissue for histological analysis to assess the infiltration of inflammatory cells.
- Flow Cytometry of Draining Lymph Nodes: Isolate cells from the draining lymph nodes to analyze the frequency of IFN-y+ T cells and Foxp3+ Treg cells by flow cytometry.

# **Visualizations**







Click to download full resolution via product page

Caption: Experimental workflows for in vitro and in vivo studies.

### Conclusion

AS2863619 is a promising dual CDK8/CDK19 inhibitor with a unique mechanism of action that promotes the generation of regulatory T cells. The data presented in this guide demonstrate its potency and efficacy in preclinical models of immune modulation. The detailed protocols provided herein should serve as a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of AS2863619 and other modulators of the CDK8/CDK19-STAT5-Foxp3 signaling axis. Further studies are warranted to explore the full clinical utility of this compound in treating a range of immunological diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. DNFB-induced contact hypersensitivity: LIED [lied.uni-luebeck.de]
- 3. A Mouse Ear Model for Allergic Contact Dermatitis Evaluation [jove.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to AS2863619: A Dual CDK8/CDK19 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818494#as2863619-cdk8-cdk19-dual-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com